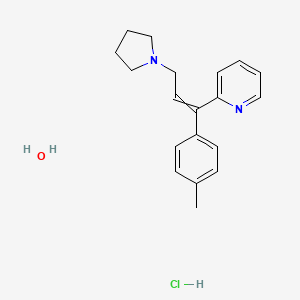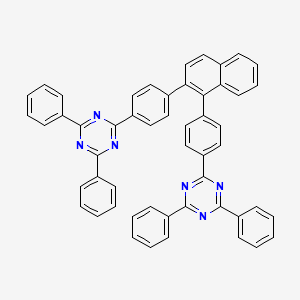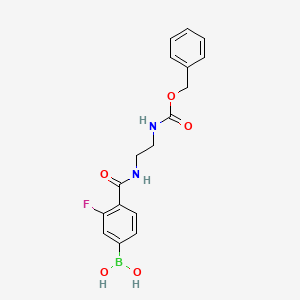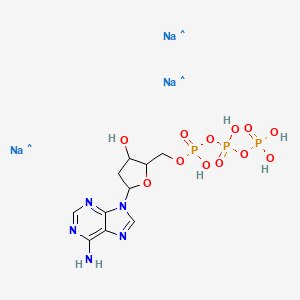
Deoxyadenosine triphosphate trisodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxyadenosine triphosphate trisodium is a nucleotide used in cells for DNA synthesis or replication. It serves as a substrate for DNA polymerase, an enzyme that catalyzes the formation of DNA strands. Structurally, it consists of a deoxyribose sugar, an adenine base, and three phosphate groups. This compound is crucial for the replication and repair of DNA, making it essential for cellular processes and genetic research .
準備方法
Synthetic Routes and Reaction Conditions: Deoxyadenosine triphosphate trisodium can be synthesized from deoxyadenosine monophosphate through a series of phosphorylation reactions. One method involves using Saccharomyces cerevisiae to catalyze the reaction, with the addition of chemical effectors to enhance ATP regeneration and coupling systems. Optimal reaction conditions include a pH of 7.0, temperature of 29.6°C, and specific concentrations of glucose, MgCl₂, KCl, NaH₂PO₄, yeast, ammonium chloride, and acetaldehyde .
Industrial Production Methods: Commercial production of this compound typically involves chemical methods. The reaction uses tributylammonium salt and orthophosphoric acid as substrates, with dicyclohexylcarbodiimide as the catalyst. Organic solvents such as pyridine or dimethylformamide are employed, and the yield ranges from 40% to 80%. this method generates significant environmental pollution and incurs high costs due to the need for extensive purification .
化学反応の分析
Types of Reactions: Deoxyadenosine triphosphate trisodium undergoes various chemical reactions, including phosphorylation, hydrolysis, and enzymatic reactions. It can be phosphorylated to form higher-energy compounds or hydrolyzed to release energy.
Common Reagents and Conditions: Common reagents used in these reactions include ATP, nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases. Conditions typically involve buffered solutions with specific pH levels and temperatures optimized for enzyme activity .
Major Products: The major products formed from these reactions include deoxyadenosine diphosphate and deoxyadenosine monophosphate, which are intermediates in the synthesis and degradation of DNA .
科学的研究の応用
Deoxyadenosine triphosphate trisodium is widely used in genetic engineering, molecular biology, and life sciences. It serves as a substrate for DNA polymerases in polymerase chain reactions (PCR), DNA sequencing, and molecular cloning techniques. Additionally, it is used in studies of DNA repair, apoptosis, and cellular metabolism. Its role in facilitating DNA synthesis makes it invaluable for research in genetic medicine and biotechnology .
作用機序
Deoxyadenosine triphosphate trisodium exerts its effects by serving as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication. It also acts as a noncompetitive inhibitor for ribonucleotide reductase, an enzyme involved in DNA synthesis. High levels of this compound can be toxic, leading to impaired immune function and other cellular dysfunctions .
類似化合物との比較
Similar Compounds:
- Adenosine triphosphate (ATP)
- Deoxyguanosine triphosphate (dGTP)
- Deoxycytidine triphosphate (dCTP)
- Thymidine triphosphate (TTP)
Uniqueness: Deoxyadenosine triphosphate trisodium is unique due to its specific role in DNA synthesis and its structural differences from other nucleotides. Unlike ATP, which has a hydroxyl group at the 2’ position of the ribose sugar, this compound lacks this hydroxyl group, making it a deoxynucleotide. This structural difference is crucial for its incorporation into DNA rather than RNA .
特性
分子式 |
C10H16N5Na3O12P3 |
|---|---|
分子量 |
560.15 g/mol |
InChI |
InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;; |
InChIキー |
MEUPRCSRSRKMMC-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


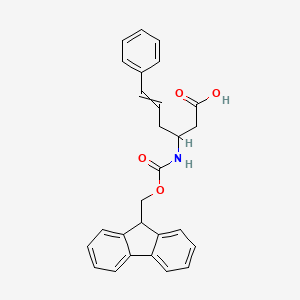
![3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B15156802.png)
![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B15156808.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B15156819.png)
![7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide; para-toluene sulfonate](/img/structure/B15156825.png)
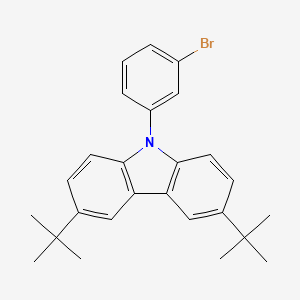
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
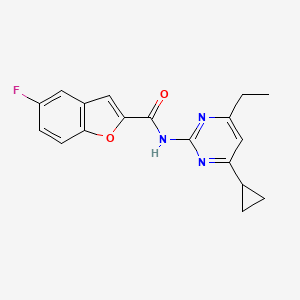
![2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})acetonitrile](/img/structure/B15156848.png)
![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)
